5-Bromo-1H-indol-3-yl acetate
Overview
Description
5-Bromo-1H-indol-3-yl acetate is a chemical compound that is part of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. The bromine atom at the 5-position on the indole ring makes it a versatile intermediate for various chemical transformations and syntheses. The compound has been utilized in different contexts, including the synthesis of bisindolyl and bisanilinoyl acetate derivatives, histochemical studies for esterase activity, and the creation of novel drugs with potential antimicrobial properties .
Synthesis Analysis
The synthesis of derivatives of 5-Bromo-1H-indol-3-yl acetate can be achieved through various methods. One approach involves the activation of ethyl bromofluoroacetate using visible light and Eosin Y as a photoredox catalyst, which allows for the coupling with indoles and anilines to form bisindolyl and bisanilinoyl acetate derivatives . Another method includes the regioselective dibromination of methyl indole-3-carboxylate to produce 5,6-dibromoindoles, which can be further modified to create a range of bromoindole derivatives .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-indol-3-yl acetate derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray crystallography has provided detailed insights into the hydrogen bonding networks and π-stacking interactions of these molecules, as seen in the study of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles . Additionally, density functional theory (DFT) calculations have been used to compare the theoretical structural parameters with experimental data, confirming the accuracy of the molecular models .
Chemical Reactions Analysis
5-Bromo-1H-indol-3-yl acetate and its derivatives participate in various chemical reactions. For instance, photochemical coupling reactions have been observed with 5-bromo-1,3-dimethyluracils and 3-substituted indoles, leading to the formation of photoadducts . The compound has also been used as a substrate for the histochemical demonstration of esterases, with its reactivity being influenced by factors such as pH and the presence of taurocholate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1H-indol-3-yl acetate derivatives are influenced by their molecular structure. The presence of bromine and other substituents on the indole ring affects the compound's reactivity and stability. For example, the crystal structure and thermal analysis of a derivative showed good thermal stability up to 215°C . The antimicrobial activity of certain derivatives indicates that the bromoindole core can be a valuable scaffold for developing new pharmaceutical agents .
Scientific Research Applications
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Antiviral Activity
- Field : Pharmaceutical Chemistry
- Application : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One of the tested compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Antibacterial Activity
- Field : Microbiology
- Application : Indole is a signalling molecule produced both by bacteria and plants . Recently, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The substituted indole NPIMA was found to be effective in destroying persister cells of various bacteria .
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Anti-corrosion Potential
- Field : Material Science
- Application : A compound similar to “5-Bromo-1H-indol-3-yl acetate”, namely diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been evaluated for its anti-corrosion potential .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this evaluation were not provided in the source .
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Anticancer Activity
- Field : Oncology
- Application : Indole derivatives have been reported to possess anticancer activity . They have been used as biologically active compounds for the treatment of cancer cells .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
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Antioxidant Activity
- Field : Biochemistry
- Application : Indole derivatives have been reported to possess antioxidant activity . They have been used as biologically active compounds for the treatment of various disorders in the human body .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Indole derivatives have been reported to possess antidiabetic activity . They have been used as biologically active compounds for the treatment of diabetes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to possess anti-inflammatory activity . They have been used as biologically active compounds for the treatment of inflammation .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Anti-HIV Activity
- Field : Virology
- Application : Indole derivatives have been reported to possess anti-HIV activity . They have been used as biologically active compounds for the treatment of HIV .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have been reported to possess antimicrobial activity . They have been used as biologically active compounds for the treatment of various microbial infections .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
Safety And Hazards
The safety data sheet for a similar compound, “(5-Bromo-1H-indol-3-yl)acetic acid”, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . In case of inhalation, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult .
Future Directions
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTGECHXNQBTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066192 | |
Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indol-3-yl acetate | |
CAS RN |
17357-14-1 | |
Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17357-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoindoxyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-indol-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOINDOXYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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